molecular formula C22H33I B14215085 (2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene CAS No. 827033-88-5

(2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene

Cat. No.: B14215085
CAS No.: 827033-88-5
M. Wt: 424.4 g/mol
InChI Key: DLCHWHRGDCXYSG-UHFFFAOYSA-N
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Description

(2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene is an organic compound with the molecular formula C22H33I It is characterized by the presence of a benzene ring substituted with a hexyl group and an iododecadienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene typically involves the coupling of a hexyl-substituted benzene derivative with an iododecadienyl precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which facilitate the formation of the carbon-carbon bonds between the benzene ring and the iododecadienyl chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as azides or amines, into the iododecadienyl chain .

Scientific Research Applications

(2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which (2-Hexyl-4-iododeca-1,3-dien-1-YL)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iododecadienyl chain can interact with hydrophobic pockets in proteins, while the benzene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a hexyl group, an iododecadienyl chain, and a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

827033-88-5

Molecular Formula

C22H33I

Molecular Weight

424.4 g/mol

IUPAC Name

(2-hexyl-4-iododeca-1,3-dienyl)benzene

InChI

InChI=1S/C22H33I/c1-3-5-7-10-16-21(18-20-14-11-9-12-15-20)19-22(23)17-13-8-6-4-2/h9,11-12,14-15,18-19H,3-8,10,13,16-17H2,1-2H3

InChI Key

DLCHWHRGDCXYSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)C=C(CCCCCC)I

Origin of Product

United States

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